molecular formula C18H19N5O5S B1228839 N,N-diethyl-5-nitro-2-[(2-oxo-3-indolyl)hydrazo]benzenesulfonamide

N,N-diethyl-5-nitro-2-[(2-oxo-3-indolyl)hydrazo]benzenesulfonamide

Cat. No. B1228839
M. Wt: 417.4 g/mol
InChI Key: ZXANFFNPFNDQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-5-nitro-2-[(2-oxo-3-indolyl)hydrazo]benzenesulfonamide is a sulfonamide.

Scientific Research Applications

Solid-Phase Synthesis Applications

  • Synthesis of Nitrogenous Heterocycles : This compound serves as an intermediate in the synthesis of different nitrogenous heterocycles, particularly in the solid-phase synthesis of 2-aryl-3-alkylamino-1H-indoles via base-mediated C-arylation reactions (Schütznerová & Krchňák, 2015).

Chemical Transformations and Derivatives

  • Formation of Quinazolines : It is used in the base-catalyzed rearrangement of 2H-indazoles 1-oxides for producing high purity quinazolines (Křupková, Slough, & Krchňák, 2010).
  • Diverse Privileged Scaffolds : Polymer-supported benzenesulfonamides derived from this compound are key intermediates in chemical transformations to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).

Photophysical and Photochemical Properties

  • Photodynamic Therapy : This compound has been used in synthesizing new zinc phthalocyanine with high singlet oxygen quantum yield, suggesting potential application in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Docking and Bioassay Studies

  • Cyclooxygenase-2 Inhibitor : N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a derivative, has been studied for its cyclooxygenase-2 inhibition potency through molecular docking and bioassay studies (Al-Hourani et al., 2016).

Antibacterial and Antifungal Applications

  • Synthesis of Pyrazoline and Pyrazole Derivatives : Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities (Hassan, 2013).

properties

Product Name

N,N-diethyl-5-nitro-2-[(2-oxo-3-indolyl)hydrazo]benzenesulfonamide

Molecular Formula

C18H19N5O5S

Molecular Weight

417.4 g/mol

IUPAC Name

N,N-diethyl-2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-5-nitrobenzenesulfonamide

InChI

InChI=1S/C18H19N5O5S/c1-3-22(4-2)29(27,28)16-11-12(23(25)26)9-10-15(16)20-21-17-13-7-5-6-8-14(13)19-18(17)24/h5-11,19,24H,3-4H2,1-2H3

InChI Key

ZXANFFNPFNDQRN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C(NC3=CC=CC=C32)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-5-nitro-2-[(2-oxo-3-indolyl)hydrazo]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-5-nitro-2-[(2-oxo-3-indolyl)hydrazo]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N,N-diethyl-5-nitro-2-[(2-oxo-3-indolyl)hydrazo]benzenesulfonamide
Reactant of Route 4
N,N-diethyl-5-nitro-2-[(2-oxo-3-indolyl)hydrazo]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N,N-diethyl-5-nitro-2-[(2-oxo-3-indolyl)hydrazo]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N,N-diethyl-5-nitro-2-[(2-oxo-3-indolyl)hydrazo]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.